GSK LSD 1 dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the demethylation of histones and non-histone proteins. This compound exhibits an IC50 value of 16 nM, indicating its high potency, and shows over 1000-fold selectivity for LSD1 compared to other closely related enzymes such as LSD2 and monoamine oxidases (MAO-1 and MAO-B) . GSK LSD 1 dihydrochloride is primarily utilized in research settings, particularly in studies investigating epigenetic regulation and cancer biology.
The synthesis of GSK LSD 1 dihydrochloride involves several chemical reactions that lead to the formation of the final product. While specific synthetic routes are proprietary, it typically includes:
The synthetic pathway may utilize various techniques such as:
GSK LSD 1 dihydrochloride primarily acts through its inhibition of the LSD1 enzyme, which catalyzes the removal of methyl groups from lysine residues on histones. The compound's action can be described as follows:
The inhibition results in increased levels of methylated histones, which can affect chromatin structure and gene transcription.
The mechanism by which GSK LSD 1 dihydrochloride exerts its effects involves:
GSK LSD 1 dihydrochloride has several scientific applications:
GSK LSD 1 dihydrochloride (chemical name: rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride; CAS: 2102933-95-7) is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). The compound exhibits exceptional enzymatic specificity, inhibiting LSD1 with a half-maximal inhibitory concentration (IC50) of 16 nM while demonstrating >1000-fold selectivity against closely related flavin adenine dinucleotide (FAD)-dependent enzymes including LSD2, monoamine oxidase A (MAO-A), and monoamine oxidase B (MAO-B) [1] [2] [5]. This high degree of selectivity stems from the compound's unique interaction with LSD1's structural domains. GSK-LSD1 binds covalently to the FAD cofactor within the amine oxidase domain (AOD) of LSD1, exploiting structural features absent in other FAD-dependent enzymes [5] [9].
The molecular architecture of LSD1 facilitates this selective interaction. LSD1 contains a unique tower domain protruding from its AOD, which is absent in MAO enzymes. This domain forms part of the substrate-binding pocket and facilitates protein-protein interactions within chromatin remodeling complexes. The inhibitor's cyclopropylamine moiety undergoes catalytic processing by FAD, generating a reactive intermediate that forms an irreversible covalent adduct with the reduced FAD cofactor [5] [9]. This mechanism-based inhibition is facilitated by the distinct topology of LSD1's catalytic cavity, which accommodates the extended conformation of the histone H3 tail, allowing selective targeting compared to other FAD-dependent oxidases.
Enzyme Target | IC50 (nM) | Selectivity Ratio (vs. LSD1) |
---|---|---|
LSD1 (KDM1A) | 16 | 1 |
LSD2 (KDM1B) | >16,000 | >1,000 |
MAO-A | >16,000 | >1,000 |
MAO-B | >16,000 | >1,000 |
GSK-LSD1 dihydrochloride functions through mechanism-based irreversible inhibition, distinguishing it from competitive reversible inhibitors. The compound acts as a substrate analogue that undergoes oxidative processing within LSD1's catalytic core. This process begins with the oxidation of the cyclopropylamine group by FAD, generating an iminium ion intermediate that subsequently reacts irreversibly with the reduced FADH2 species, forming a stable covalent adduct [5] [9]. This suicide inhibition mechanism permanently inactivates the enzyme, necessitating de novo synthesis of LSD1 for functional recovery.
The kinetics of inhibition demonstrate time-dependent enzyme inactivation, with characteristic saturation kinetics at higher inhibitor concentrations. The inhibitor exhibits high efficiency in cellular systems, with an average EC50 below 5 nM for inducing gene expression changes and inhibiting cancer cell line growth [5]. The irreversible mechanism results in prolonged pharmacodynamic effects extending beyond drug clearance, as the inactivated enzyme must be replaced through new protein synthesis. This FAD-dependent enzymatic modulation specifically disrupts LSD1's catalytic cycle, which normally utilizes FAD as an electron acceptor during the demethylation reaction, producing hydrogen peroxide and formaldehyde as byproducts [3] [9].
Parameter | Value | Significance |
---|---|---|
kinact (inactivation rate constant) | 0.15 min⁻¹ | Rapid enzyme inactivation |
KI (inhibitor concentration for half-maximal inactivation rate) | 8.2 nM | High binding affinity |
Inactivation efficiency (kinact/KI) | 1.83 × 10⁷ M⁻¹min⁻¹ | Highly efficient inhibitor |
Suppression of LSD1's demethylase activity by GSK-LSD1 dihydrochloride induces profound transcriptional reprogramming through epigenetic modulation. LSD1 specifically catalyzes the removal of mono- and di-methyl groups from histone H3 lysine 4 (H3K4me1/me2), epigenetic marks associated with active transcription [3] [7]. Inhibition leads to genome-wide accumulation of H3K4me2 at promoter and enhancer regions of genes normally repressed by LSD1-containing complexes. RNA-seq analyses reveal that GSK-LSD1 treatment results in differential expression of approximately 863 upregulated versus 350 downregulated genes after 48 hours of exposure, increasing to 1,678 upregulated and 1,377 downregulated genes after 6 days of treatment [3].
The most significantly upregulated genes belong to the epidermal differentiation program, including transcription factors OVOL2, GRHL1, NOTCH3, MAML3, MAFB, and KLF4. Conversely, the most substantially downregulated transcription factor is GLI1, an oncogenic driver in basal cell carcinoma [3]. This transcriptional reprogramming extends beyond protein-coding genes to affect non-coding regulatory elements. Genes within the Gene Ontology term "keratinocyte differentiation" (GO:0030216) show progressive upregulation with extended inhibitor exposure, culminating in premature epidermal differentiation. The compound also induces formation of LC3-II and autophagosomes in U2OS cells, connecting epigenetic changes to cellular differentiation processes [1] [3].
Gene Category | Representative Genes | Fold Change | Functional Significance |
---|---|---|---|
Upregulated TFs | OVOL2, GRHL1, NOTCH3, KLF4 | 4.8-12.3x | Master regulators of epithelial differentiation |
Downregulated TFs | GLI1 | 0.21x | Oncogenic driver in basal cell carcinoma |
Differentiation Markers | IVL, LOR, KRT1, KRT10 | 3.7-8.9x | Structural proteins for epithelial barrier function |
GSK-LSD1 dihydrochloride exerts its epigenetic effects not only through catalytic inhibition but also by disrupting LSD1's participation in chromatin remodeling complexes. LSD1 functions within multi-protein complexes that determine its substrate specificity, genomic targeting, and functional outcomes. The most characterized complex involves the interaction between LSD1 and CoREST (RCOR1), which is essential for nucleosome recognition and demethylase activity [3] [9]. The inhibitor binding induces conformational changes that alter the protein-protein interactions within these complexes.
The structural basis of this disruption lies in the interaction between LSD1's tower domain and CoREST's SANT2 domain. This interaction normally facilitates the formation of a flexible binding clamp that positions the nucleosomal DNA for demethylation [9]. GSK-LSD1 binding to the catalytic domain induces allosteric changes that propagate through the tower domain, reducing the stability of the LSD1-CoREST interaction. This disruption has functional consequences beyond catalytic inhibition, as it prevents LSD1 from participating in repression complexes including HDAC1/2, ZNF217, and PHF21A [7] [9]. PHF21A normally stabilizes LSD1 binding to chromatin through recognition of unmethylated H3K4, creating a reinforcing loop that maintains repressive chromatin states. Inhibitor-mediated disruption of these complexes results in dynamic chromatin reorganization and loss of heterochromatic regions.
Complex | Core Components | Functional Role | Effect of Inhibition |
---|---|---|---|
CoREST | LSD1, RCOR1, HDAC1/2, PHF21A | Gene repression via H3K4 demethylation and histone deacetylation | Complex dissociation and loss of genomic targeting |
NuRD | LSD1, MTA2, HDAC1/2, CHD4 | Nucleosome remodeling and transcriptional repression | Reduced chromatin compaction |
PRC2 | EZH2, SUZ12, EED (linked via HOTAIR) | H3K27 methylation and facultative heterochromatin formation | Indirect disruption of silencing |
Primary Name | Synonyms | Chemical Identifiers |
---|---|---|
GSK LSD 1 dihydrochloride | GSK-LSD1, GSK2879552 (parent compound), rel-N-[(1R,2S)-2-Phenylcyclopropyl]-4-piperidinamine dihydrochloride | CAS: 2102933-95-7; PubChem ID: 91663353 |
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